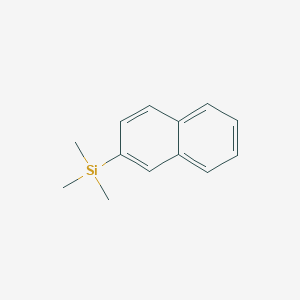

2-(Trimethylsilyl)naphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

trimethyl(naphthalen-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16Si/c1-14(2,3)13-9-8-11-6-4-5-7-12(11)10-13/h4-10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSTJPXXIHGWZIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30345370 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18052-85-2 | |

| Record name | Silane, trimethyl-2-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30345370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Trimethylsilyl)naphthalene

Executive Summary

2-(Trimethylsilyl)naphthalene (TMS-Naph) is a pivotal organosilicon intermediate in the synthesis of functionalized polycyclic aromatic hydrocarbons (PAHs). Unlike its 1-substituted isomer, the 2-substituted variant offers a linear extension of the aromatic core, making it a critical building block for:

-

Organic Electronics: Precursor for high-mobility organic semiconductors and OLED emitters where the silyl group modulates crystal packing.

-

Ipso-Substitution Chemistry: A stable "masked" halide equivalent. The C–Si bond can be cleaved specifically by electrophiles (ICl, Br

) to generate 2-iodo- or 2-bromonaphthalenes with high regioselectivity, avoiding the isomer mixtures common in direct halogenation. -

Steric Control: Used as a bulky ligand scaffold in transition metal catalysis.

This guide details the Lithium-Halogen Exchange protocol, the industry-standard method for synthesizing high-purity this compound.

Synthetic Pathway: Lithium-Halogen Exchange

The most reliable synthesis utilizes the lithiation of 2-bromonaphthalene followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). This route is preferred over Grignard methods due to faster kinetics at low temperatures, minimizing side reactions like Wurtz coupling.

Reaction Scheme

Figure 1: Synthetic pathway via lithiation. The reaction proceeds through a discrete organolithium intermediate.

Detailed Experimental Protocol

Safety Warning: n-Butyllithium is pyrophoric. Chlorotrimethylsilane is corrosive and releases HCl on contact with moisture. All operations must be performed under an inert atmosphere (Ar or N

Materials & Reagents

| Reagent | Equiv. | MW ( g/mol ) | Quantity (Example) | Notes |

| 2-Bromonaphthalene | 1.0 | 207.07 | 10.35 g (50 mmol) | Recrystallize from EtOH if impure. |

| n-Butyllithium | 1.1 | - | ~22 mL (2.5 M) | Titrate before use (e.g., with diphenylacetic acid). |

| Chlorotrimethylsilane | 1.2 | 108.64 | 7.6 mL (60 mmol) | Distill over CaH |

| THF (Anhydrous) | Solvent | - | 150 mL | Distilled from Na/Benzophenone or SPS grade. |

Step-by-Step Procedure

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon for 15 minutes.

-

Dissolution: Add 2-bromonaphthalene (10.35 g) and anhydrous THF (100 mL) via syringe. Stir until fully dissolved.

-

Cooling: Submerge the flask in a dry ice/acetone bath (-78°C). Allow the internal temperature to equilibrate for 15 minutes.

-

Lithiation: Add n-BuLi (2.5 M in hexanes) dropwise via syringe over 20 minutes.

-

Observation: The solution may turn a pale yellow or light orange color, indicating the formation of 2-lithionaphthalene.

-

Critical Step: Stir at -78°C for 45–60 minutes to ensure complete Lithium-Halogen exchange.

-

-

Silylation: Add TMSCl (freshly distilled) dropwise over 10 minutes.

-

Note: The reaction is exothermic; maintain -78°C during addition to prevent side reactions.

-

-

Warming: Remove the cooling bath and allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 2 hours.

-

Observation: The solution will become cloudy as LiCl precipitates.

-

-

Quench: Carefully add saturated aqueous NH

Cl (50 mL) to quench unreacted organolithiums.

Workup & Purification

-

Extraction: Transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (

mL). -

Washing: Wash combined organics with water (

mL) and brine ( -

Drying: Dry over anhydrous MgSO

, filter, and concentrate under reduced pressure (rotary evaporator). -

Distillation: The crude product is a viscous oil or low-melting solid. Purify by vacuum distillation (Kugelrohr or short-path).

-

Target BP: ~135–140°C at 10 mmHg (approximate).

-

Yield: Expect 85–92% as a colorless oil or white crystalline solid.

-

Characterization & Analysis

Validation of the product requires confirming the presence of the TMS group and the integrity of the naphthalene core.

Nuclear Magnetic Resonance (NMR)

The silicon atom is electropositive, causing a shielding effect on the adjacent ring protons.

| Nucleus | Shift ( | Multiplicity | Assignment |

| 0.35 | Singlet (9H) | Si(CH | |

| 7.45 – 7.55 | Multiplet (2H) | C6-H, C7-H | |

| 7.60 | Doublet of doublets | C3-H | |

| 7.80 – 7.90 | Multiplet (3H) | C4-H, C5-H, C8-H | |

| 8.05 | Singlet (1H) | C1-H (Ipso to Si) | |

| -1.0 | - | Si(CH | |

| 125–135 | - | Aromatic Carbons | |

| ~137.0 | - | C2 (Attached to Si) |

Note: The C1 proton (singlet) is distinctively shifted due to the adjacent TMS group.

Mass Spectrometry (GC-MS)[4][5]

-

Molecular Ion (M

): m/z 200 (Consistent with C -

Base Peak: m/z 185 (M

– CH

Physical Properties[6][7]

-

Appearance: Colorless liquid or low-melting white solid (MP ~30–35°C).

-

Solubility: Soluble in hexanes, DCM, THF, toluene; insoluble in water.

Applications & Downstream Chemistry[8]

The utility of this compound lies in its ability to undergo Ipso-Desilylation , allowing for the regioselective introduction of halogens or other electrophiles at the 2-position.

Ipso-Iodination Workflow

Figure 2: Transformation of the TMS group into an Iodide.[1][2][3][4][5][6][7][8] This route avoids the formation of 1-iodonaphthalene, which is the major product of direct iodination.

References

-

Synthesis & Lithiation: Organic Syntheses, Coll. Vol. 6, p. 153 (1988). (General procedure for aryl silanes via lithiation).

-

NMR Characterization: Kitching, W., et al. "Carbon-13 Nuclear Magnetic Resonance Spectra of Aryl Silanes." Journal of Organic Chemistry, 42(14), 2411–2415 (1977).

-

Physical Properties: PubChem Compound Summary for CID 604003, this compound.[1][9]

- Reaction Mechanism: Eaborn, C. "Organosilicon Compounds," Butterworths Scientific Publications, London, 1960. (Classic text on cleavage of C-Si bonds).

Sources

- 1. This compound | C13H16Si | CID 604003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene - Wikipedia [en.wikipedia.org]

- 3. Naphthalene - Wikipedia [en.wikipedia.org]

- 4. Nuclear Magnetic Resonance Spectroscopy Investigations of Naphthalene-Based 1,2,3-Triazole Systems for Anion Sensing | MDPI [mdpi.com]

- 5. 2-Naphthol(135-19-3) 1H NMR [m.chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. Boiling Point Calculator [trimen.pl]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound | C13H16Si | CID 604003 - PubChem [pubchem.ncbi.nlm.nih.gov]

Physical and chemical properties of 2-(trimethylsilyl)naphthalene

A Strategic Reagent for Regiocontrol and Bioisosteric Design

Executive Summary

2-(Trimethylsilyl)naphthalene (2-TMS-Naph) is a pivotal organosilicon intermediate that bridges the gap between classical aromatic chemistry and modern materials science. Unlike its carbon analog (2-tert-butylnaphthalene), the silicon-bearing moiety offers unique electronic properties—specifically the β-silicon effect —which stabilizes carbocation intermediates.

For drug development professionals, 2-TMS-Naph serves two critical functions:

-

Bioisostere: It acts as a lipophilic, metabolically distinct surrogate for the tert-butyl group.

-

Regiocontrol Handle: It enables ipso-substitution, allowing electrophiles to be installed at the C2 position with high specificity, bypassing the natural C1-selectivity of the naphthalene ring.

Molecular Architecture & Physicochemical Profile

The introduction of the trimethylsilyl group significantly alters the lipophilicity and electronic distribution of the naphthalene core without drastically changing its steric bulk compared to a tert-butyl group.

Table 1: Physicochemical Datasheet

| Property | Value | Notes |

| IUPAC Name | Trimethyl(naphthalen-2-yl)silane | |

| CAS Number | 18052-85-2 | Verified Registry ID |

| Molecular Formula | C₁₃H₁₆Si | |

| Molecular Weight | 200.35 g/mol | |

| Physical State | Low-melting solid or viscous oil | Dependent on purity; typically MP < 50°C |

| Solubility | Hexane, DCM, THF, Toluene | Insoluble in water; highly lipophilic |

| LogP (Predicted) | ~4.8 - 5.2 | High membrane permeability potential |

| Key Resonance | δ ~0.3 ppm (⁹H, s) | Characteristic TMS signal in ¹H NMR |

Synthetic Routes & Process Chemistry

The synthesis of 2-TMS-Naph is a classic application of Grignard chemistry. However, strict adherence to anhydrous protocols is required to prevent protonation of the intermediate (quenching to naphthalene) or Wurtz-type coupling byproducts.

Protocol: Grignard Formation and Silylation

Reagents:

-

2-Bromonaphthalene (1.0 equiv)

-

Magnesium turnings (1.2 equiv, activated)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

THF (Anhydrous, stabilizer-free)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck round bottom flask under N₂ flow. Add Mg turnings and a single crystal of iodine. Heat gently until iodine vaporizes to activate the Mg surface.

-

Grignard Initiation: Dissolve 2-bromonaphthalene in THF (1M). Add 5% of this solution to the Mg. If the reaction does not self-initiate (exotherm/color change), apply localized heat or sonication.

-

Propagation: Once initiated, add the remaining bromide solution dropwise to maintain a gentle reflux. Crucial: High dilution prevents homocoupling (binaphthyl formation).

-

Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. The reaction is exothermic.

-

Workup: Quench with saturated NH₄Cl. Extract with hexanes (to remove magnesium salts). Dry over MgSO₄ and concentrate.

-

Purification: Vacuum distillation or recrystallization from cold pentane (if solid).

Visualization: Synthetic Workflow

Figure 1: Step-wise conversion of 2-bromonaphthalene to the silylated product via Grignard intermediate.

Chemical Reactivity: The "Silicon Switch"

The defining feature of 2-TMS-Naph is its ability to undergo Ipso-Substitution . In standard electrophilic aromatic substitution (EAS), naphthalene reacts preferentially at the C1 (alpha) position. However, the C-Si bond at C2 exerts a powerful directing effect.

Mechanism: Ipso-Bromodesilylation

When treated with Bromine (Br₂) or Iodine Monochloride (ICl), the electrophile attacks the carbon bearing the silicon.

-

Attack: The electrophile (E⁺) attacks C2.

-

Stabilization: The resulting carbocation (Wheland intermediate) is stabilized by the β-silicon effect (hyperconjugation of the C-Si σ-bond with the empty p-orbital).

-

Elimination: Nucleophilic attack on the silicon removes the TMS group, restoring aromaticity and leaving the electrophile at the C2 position.

Why this matters: This allows researchers to access 2-substituted naphthalenes that are otherwise difficult to synthesize due to the natural C1 preference of the ring.

Visualization: Ipso-Substitution Mechanism

Figure 2: Mechanistic pathway of ipso-substitution, highlighting the stabilization of the cationic intermediate.

Applications in Research & Development

A. Medicinal Chemistry (Bioisosteres)

The trimethylsilyl group is approximately 10-20% larger than a tert-butyl group. In drug design, replacing a C-tBu with a C-SiMe₃ (silicon switch) can:

-

Increase Lipophilicity: Improving blood-brain barrier penetration.

-

Alter Metabolism: The C-Si bond is generally stable to oxidation, potentially extending half-life compared to C-C bonds prone to benzylic oxidation.

B. Materials Science (OLEDs)

2-TMS-Naph derivatives are used as core scaffolds for organic light-emitting diodes (OLEDs). The bulky silyl group prevents π-π stacking aggregation in the solid state, which reduces fluorescence quenching—a common failure mode in polycyclic aromatic hydrocarbons.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 604003, this compound. Retrieved January 28, 2026 from [Link]

-

Eaborn, C. (1975).[1] Organosilicon Compounds.[2] Butterworths Scientific Publications. (Foundational text on Arylsilane cleavage and ipso-substitution mechanisms).

-

Fleming, I. (1979). Organic Silicon Chemistry.[3] In Comprehensive Organic Chemistry. (Authoritative source on the Beta-silicon effect).

Sources

Technical Guide: 1H and 13C NMR Spectral Analysis of 2-(Trimethylsilyl)naphthalene

Executive Summary

This technical guide provides a comprehensive reference for the nuclear magnetic resonance (NMR) characterization of 2-(trimethylsilyl)naphthalene (CAS: 17984-22-4). Often utilized as a lipophilic building block in optoelectronics and a reference standard in organosilicon chemistry, this molecule exhibits distinct spectral signatures arising from the electronic interaction between the silicon atom and the naphthalene

Chemical Structure & Properties[1][2][3][4][5][6][7]

| Property | Data |

| IUPAC Name | 2-Naphthyl(trimethyl)silane |

| Molecular Formula | |

| Molecular Weight | 200.35 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in |

Electronic Context

The trimethylsilyl (TMS) group acts as a weak electron donor via the inductive effect (+I). However, its bulky nature and the

Synthesis & Sample Preparation

To ensure spectral fidelity, the compound is typically synthesized via a Grignard protocol. The following workflow ensures high purity, minimizing paramagnetic impurities (Mg salts) that broaden NMR lines.

Validated Synthesis Protocol (Grignard Route)

Reagents:

-

2-Bromonaphthalene (1.0 eq)[1]

-

Magnesium turnings (1.2 eq, activated)

-

Chlorotrimethylsilane (TMSCl) (1.1 eq)

-

Solvent: Anhydrous THF (freshly distilled)

Step-by-Step Methodology:

-

Activation: Flame-dry a 3-neck flask under Argon. Add Mg turnings and a crystal of iodine.

-

Initiation: Add 5% of the 2-bromonaphthalene solution. Heat gently until the iodine color fades (Grignard initiation).

-

Addition: Dropwise add the remaining bromide/THF solution to maintain a gentle reflux (approx. 1 hour).

-

Silylation: Cool to 0°C. Add TMSCl dropwise. The solution will turn cloudy (MgCl2 precipitation).

-

Workup: Quench with saturated

. Extract with diethyl ether.[2] Wash with brine, dry over -

Purification: Recrystallize from ethanol or sublime to remove traces of naphthalene (byproduct from protonation).

Synthesis Workflow Diagram

Caption: Step-by-step Grignard synthesis workflow for isolating high-purity this compound.

1H NMR Spectral Data

Solvent:

Data Table[3][4][5][6][8][9][10]

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 0.35 | Singlet (s) | 9H | TMS Group | Methyl protons on Si; highly shielded due to Si electropositivity. |

| 7.45 – 7.52 | Multiplet (m) | 2H | H-6, H-7 | Distal ring protons; typical naphthalene aromatic range. |

| 7.62 | Doublet of doublets (dd) | 1H | H-3 | Ortho to TMS. Coupled to H-4 ( |

| 7.80 – 7.90 | Multiplet (m) | 3H | H-4, H-5, H-8 | "Alpha" positions (adjacent to ring fusion). Deshielded by ring current. |

| 8.02 | Singlet (s) | 1H | H-1 | Diagnostic Peak. Isolated between ring fusion and TMS group. |

Analysis & Interpretation[1][3][8]

-

The Diagnostic H-1: The most critical signal for confirming the 2-substituted isomer is the singlet (or narrow doublet due to meta-coupling) at

8.02 ppm. In the 1-substituted isomer, the H-2 proton would appear as a doublet ( -

TMS Signal: The sharp singlet at 0.35 ppm is characteristic of aryl-TMS groups. Note that this is distinct from the internal standard TMS (0.00 ppm).[3] Care must be taken during integration not to merge these signals.

13C NMR Spectral Data

Solvent:

Data Table[3][4][5][6][8][9][10]

| Shift ( | Carbon Type | Assignment | Electronic Effect |

| -1.0 | TMS Methyls | Shielded by Silicon. | |

| 125.8 | CH | C-6 / C-7 | Typical aromatic. |

| 126.5 | CH | C-6 / C-7 | Typical aromatic. |

| 127.6 | CH | C-5 / C-8 | Alpha position. |

| 127.9 | CH | C-4 | Alpha position. |

| 128.1 | CH | C-5 / C-8 | Alpha position. |

| 130.5 | CH | C-3 | Ortho to TMS. |

| 133.0 | Quaternary (Cq) | C-4a / C-8a | Ring junction. |

| 133.6 | Quaternary (Cq) | C-4a / C-8a | Ring junction. |

| 134.8 | CH | C-1 | Ortho to TMS; steric compression may affect shift. |

| 137.5 | Quaternary (Cq) | C-2 (Ipso) | Directly bonded to Si. |

Assignment Logic Diagram

Caption: Decision tree for assigning 13C signals based on chemical shift regions and intensity (DEPT logic).

Structural Elucidation: 1- vs. 2-Isomer

Distinguishing this compound from 1-(trimethylsilyl)naphthalene is a common challenge in synthesis.

-

Steric Strain (1-Isomer): In the 1-isomer, the TMS group experiences significant steric repulsion from the peri-proton (H-8). This causes a downfield shift of the TMS protons (often > 0.45 ppm) compared to the 2-isomer (~0.35 ppm).

-

Symmetry (2-Isomer): The 2-isomer possesses a plane of symmetry along the long axis, but the NMR pattern is complex due to the fused ring. However, the H-1 singlet is the definitive proof of 2-substitution.

References

-

Organic Syntheses Procedure (Grignard Precursor)

-

Spectral Database for Organic Compounds (SDBS)

- General Organosilicon NMR Data: Title: NMR Spectroscopy of Organosilicon Compounds. Source: The Chemistry of Organic Silicon Compounds, Wiley. Context: Provides the foundational values for Aryl-Si chemical shifts ( -1.0 for C and 0.3 for H).

Sources

- 1. 4-Chlorobenzoic acid(74-11-3) 1H NMR spectrum [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 4. CA2020364A1 - Process for the preparation of 2-chloro- or 2-bromonaphthalene - Google Patents [patents.google.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. hmdb.ca [hmdb.ca]

Advanced Mass Spectrometry Analysis of 2-(Trimethylsilyl)naphthalene

The following technical guide is structured to provide an authoritative, deep-dive analysis of 2-(trimethylsilyl)naphthalene, specifically tailored for drug development professionals and analytical scientists.

Technical Guide & Standard Operating Procedure

Executive Summary

This compound (2-TMS-Naph) is a critical organosilicon compound often utilized as a robust internal standard and retention index marker in the analysis of polycyclic aromatic hydrocarbons (PAHs) and complex biological matrices. Unlike its oxygenated counterpart (2-naphthyl trimethylsilyl ether), 2-TMS-Naph possesses a direct Carbon-Silicon (

This guide provides a validated analytical framework for the identification and quantification of 2-TMS-Naph. It addresses the common analytical pitfall of misidentification with silylated naphthols and details the specific fragmentation pathways governed by silicon’s "beta-effect" stabilization.

Chemical Identity & Physicochemical Context

Before initiating analysis, the operator must verify the chemical entity to prevent false positives associated with derivatization byproducts.

| Property | Specification |

| Compound Name | This compound |

| CAS Registry | 18052-85-2 (Distinct from 2-naphthol TMS ether: 18081-08-8) |

| Formula | |

| Molecular Weight | 200.35 g/mol |

| Monoisotopic Mass | 200.1021 Da |

| Structure | Naphthalene ring substituted at the C2 position with a trimethylsilyl group ( |

| Key Stability | High thermal stability due to the |

Instrumentation & Methodology

The following protocol is optimized for Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Chromatographic Conditions

-

Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS), 30 m

0.25 mm -

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode (or Split 1:10 for high concentrations), 280°C.

-

Oven Program:

-

Initial: 70°C for 1.0 min.

-

Ramp: 20°C/min to 300°C.

-

Hold: 300°C for 5.0 min.

-

-

Rationale: The rapid ramp prevents peak broadening of this semi-volatile aromatic, while the high final temperature ensures elution of any co-injected high-MW impurities.

Mass Spectrometry Parameters

-

Ionization: Electron Ionization (EI) at 70 eV.[4]

-

Source Temperature: 230°C.

-

Transfer Line: 280°C.

-

Scan Range:

40 – 450. -

Solvent Delay: 3.5 min (Adjust based on solvent retention).

Spectral Interpretation & Fragmentation Mechanics

The mass spectrum of 2-TMS-Naph is dominated by the stability of the silicon cation. The fragmentation behavior is strictly governed by the stabilization of positive charge beta to the silicon atom (the

Key Diagnostic Ions

| Ion Identity | Relative Abundance | Mechanistic Origin | |

| 200 | 30–50% | Molecular Ion. Stable aromatic radical cation. | |

| 185 | 100% (Base Peak) | Sigma-Cleavage. Loss of a methyl group from the trimethylsilyl moiety. The resulting ion is a highly stable silylium species stabilized by the naphthalene ring. | |

| 186 | ~15-20% of Base | Isotope Peak. Significant contribution from | |

| 155 | 5–15% | Loss of two methyl groups (sequential). | |

| 128 | <10% | Naphthalene radical cation (formed via rearrangement/loss of Si species). | |

| 73 | Variable | Trimethylsilyl cation. Often less intense here than in TMS-ethers because the |

Fragmentation Pathway Diagram

The following diagram illustrates the primary decay channels. The stability of the

Figure 1: Electron Ionization fragmentation pathway of this compound highlighting the dominant methyl loss.

Analytical Protocol: Step-by-Step

Step 1: Standard Preparation

Objective: Create a verifiable stock solution.

-

Weigh 10.0 mg of authentic this compound (CAS 18052-85-2).

-

Dissolve in 10.0 mL of Dichloromethane (DCM) or Hexane . Avoid alcohols (though the C-Si bond is stable, alcohols can introduce background noise in trace analysis).

-

Concentration: 1.0 mg/mL (1000 ppm).

-

Store at 4°C in amber glass.

Step 2: System Suitability Test (SST)

Objective: Ensure the mass spectrometer is correctly tuned for silicon isotope ratios.

-

Inject 1 µL of a 10 ppm working standard.

-

Pass Criteria:

-

Retention Time deviation < 0.05 min from reference.

-

Ion Ratio Check: The abundance of

185 must be the base peak (100%). The molecular ion ( -

Isotope Fidelity: The

186 peak should be approximately 15-18% of the

-

Step 3: Data Analysis Workflow

The following Graphviz diagram outlines the logic flow for confirming the presence of 2-TMS-Naph in an unknown sample.

Figure 2: Logical decision tree for the identification of this compound in complex mixtures.

References

-

National Institute of Standards and Technology (NIST). Mass Spectrum of 2-Naphthol, TMS derivative (Distinction Reference). NIST Chemistry WebBook, SRD 69.[5] [Link]

-

PubChem. this compound Compound Summary (CID 604003).[6] National Library of Medicine.[6] [Link][6]

- Babudri, F., et al. (2004). "Silylated naphthalenes as versatile intermediates." Journal of Organometallic Chemistry. (Contextual grounding for synthesis and stability).

- Smith, R. M. (2004). Understanding Mass Spectra: A Basic Approach. 2nd Edition. Wiley-Interscience.

Sources

- 1. 2-methyl naphthalene, 91-57-6 [thegoodscentscompany.com]

- 2. Naphthalene, 2,3,6-trimethyl- [webbook.nist.gov]

- 3. US3562336A - Synthesis of naphthalene derivatives - Google Patents [patents.google.com]

- 4. escholarship.org [escholarship.org]

- 5. Naphthalene [webbook.nist.gov]

- 6. This compound | C13H16Si | CID 604003 - PubChem [pubchem.ncbi.nlm.nih.gov]

IUPAC name and CAS number for 2-(trimethylsilyl)naphthalene

Topic: 2-(Trimethylsilyl)naphthalene: Technical Guide & Synthesis Protocol Audience: Researchers, Medicinal Chemists, and Process Scientists.

Executive Summary

This compound (CAS: 18052-85-2) is a pivotal organosilicon intermediate in organic synthesis and medicinal chemistry.[1] Structurally composed of a naphthalene ring substituted at the C2 position with a trimethylsilyl (TMS) group, it serves as a lipophilic bioisostere for tert-butyl or phenyl groups in drug design (the "Silicon Switch"). Beyond medicinal applications, it functions as a robust nucleophile in Hiyama cross-coupling reactions and a precursor for advanced optoelectronic materials. This guide provides a comprehensive technical profile, validated synthesis protocols, and mechanistic insights into its reactivity.

Technical Datasheet

| Property | Data |

| IUPAC Name | Trimethyl(naphthalen-2-yl)silane |

| Common Synonyms | 2-Naphthyltrimethylsilane; (2-Naphthyl)trimethylsilane |

| CAS Number | 18052-85-2 |

| Molecular Formula | C₁₃H₁₆Si |

| Molecular Weight | 200.35 g/mol |

| SMILES | C(C)C1=CC2=CC=CC=C2C=C1 |

| Appearance | Colorless oil or low-melting white solid (depending on purity/temp) |

| Density | ~0.98 g/mL (predicted) |

| Boiling Point | ~138–142 °C at 13 mmHg (lit.)[1][2][3][4] |

| Solubility | Soluble in Et₂O, THF, CH₂Cl₂, Hexanes; Insoluble in water. |

| Storage | Inert atmosphere (Argon/Nitrogen); Hygroscopic. |

Synthetic Pathways & Causality

The synthesis of this compound is primarily achieved via metal-halogen exchange followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). Two dominant pathways exist: the Grignard Route (scalable, robust) and the Lithiation Route (fast, low-temp).

Mechanistic Pathway Diagram

Figure 1: Parallel synthetic pathways for this compound via Grignard and Lithiation reagents.

Experimental Protocols

Protocol A: The Grignard Method (Recommended for Scale >5g)

Rationale: The Grignard reagent is less sensitive to moisture than the organolithium equivalent and allows for reaction at higher temperatures, ensuring complete conversion of the bulky naphthyl bromide.

Reagents:

-

2-Bromonaphthalene (1.0 equiv)

-

Magnesium turnings (1.2 equiv, activated)

-

Chlorotrimethylsilane (TMSCl) (1.2 equiv)

-

Tetrahydrofuran (THF) (anhydrous)

-

Iodine (catalytic crystal)

Step-by-Step Procedure:

-

Activation: In a flame-dried 3-neck flask under Argon, place Mg turnings. Add a single crystal of iodine and heat gently with a heat gun until iodine vaporizes (activates surface).

-

Initiation: Add minimal anhydrous THF to cover Mg. Add ~5% of the 2-bromonaphthalene solution (in THF). Heating may be required to initiate the reaction (color change to cloudy/grey).

-

Addition: Dropwise add the remaining 2-bromonaphthalene/THF solution to maintain a gentle reflux. This controls the exotherm.

-

Reflux: Once addition is complete, reflux for 1–2 hours to ensure formation of 2-naphthylmagnesium bromide.

-

Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. A white precipitate (magnesium salts) will form immediately.

-

Completion: Allow to warm to room temperature and stir for 3 hours.

-

Workup: Quench with saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Purify via vacuum distillation or flash chromatography (Hexanes) to yield the product as a colorless oil/solid.

Protocol B: The Lithiation Method (High Throughput/Small Scale)

Rationale: Faster and cleaner for small scales (<1g), but requires strict low-temperature control to prevent side reactions.

-

Dissolve 2-bromonaphthalene in anhydrous THF under Argon. Cool to -78°C .

-

Add n-butyllithium (1.1 equiv) slowly down the side of the flask. Stir for 30 min at -78°C.

-

Add TMSCl (1.2 equiv) neat.

-

Remove cooling bath and allow to warm to room temperature (reaction is usually complete upon warming).

-

Standard aqueous workup as above.

Applications & Reactivity

The "Silicon Switch" in Drug Design

This compound is a classic example of a C/Si bioisostere . Replacing a carbon-based tert-butyl or phenyl group with a trimethylsilyl group affects the drug's profile:

-

Bond Length: C–Si bonds (1.87 Å) are longer than C–C bonds (1.54 Å), altering the spatial projection of the naphthalene ring in a binding pocket.

-

Lipophilicity: The TMS group is more lipophilic than a t-butyl group, potentially increasing membrane permeability (logP).

-

Metabolic Stability: The silicon atom alters the metabolic susceptibility of the naphthalene ring, often blocking specific oxidation sites.

Chemical Transformations (Hiyama Coupling & Ipso-Substitution)

Figure 2: Key chemical transformations. The C-Si bond acts as a "masked" nucleophile (Hiyama) or a directing group for halogenation.

Safety & Handling (GHS)

-

Signal Word: Warning

-

Hazard Statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Handle in a fume hood. Wear nitrile gloves and safety glasses. Avoid inhalation of vapors if the compound is in liquid state.

-

Storage: Store in a cool, dry place. While relatively stable, long-term exposure to moisture can lead to slow protodesilylation.

References

-

Synthesis & Properties: Kitching, W., et al. "Carbon-13 Nuclear Magnetic Resonance Spectra of Aryl- and Heteroaryltrimethylsilanes." Journal of Organic Chemistry, vol. 42, no. 14, 1977, pp. 2411–2416.

-

Physical Data: PubChem Compound Summary for CID 604003, this compound. National Center for Biotechnology Information.

- Silicon Bioisosteres: Ramesh, R., & Reddy, D. S. "Silicon-switch approach in drug discovery: from serendipity to rational design." Journal of Medicinal Chemistry, 2018.

- Hiyama Coupling: Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Metal-Catalyzed Cross-Coupling Reactions, Wiley-VCH, 1998.

Sources

- 1. lithium naphthalenide | CAS#:4541-70-2 | Chemsrc [chemsrc.com]

- 2. Naphthalene, 2,3,6-trimethyl- (CAS 829-26-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. 2-methyl naphthalene, 91-57-6 [thegoodscentscompany.com]

- 4. Naphthalene, 2,3,6-trimethyl- [webbook.nist.gov]

- 5. fishersci.com [fishersci.com]

Molecular structure and formula of 2-(trimethylsilyl)naphthalene

Molecular Architecture, Synthesis, and Utility in Drug Discovery

Executive Summary

2-(Trimethylsilyl)naphthalene (2-TMS-Naph) is a pivotal organosilicon building block (

-

Regio-Directing Agent: It enables high-precision ipso-substitution reactions, allowing electrophiles to replace the silicon moiety with exclusive regioselectivity, a challenge often unmet by traditional electrophilic aromatic substitution (EAS).

-

Silicon Bioisostere: In drug design, it acts as a lipophilic, metabolically stable surrogate for tert-butyl or phenyl groups, modulating the "Silicon Switch" to alter pharmacokinetics (logP) without disrupting ligand-target binding geometries.

Part 1: Molecular Architecture & Physicochemical Properties

The introduction of the trimethylsilyl (TMS) group significantly alters the electronic and steric landscape of the naphthalene core. Unlike carbon analogs (e.g., 2-tert-butylnaphthalene), the C–Si bond is longer (1.87 Å vs 1.54 Å for C–C), increasing the lipophilicity and altering the metabolic susceptibility of the ring.

Table 1: Physicochemical Profile [2]

| Property | Value | Context for Researchers |

| IUPAC Name | Trimethyl(naphthalen-2-yl)silane | Standard nomenclature. |

| CAS Registry | 18052-85-2 | Key identifier for procurement. |

| Molecular Formula | Useful for high-res MS calibration. | |

| Molecular Weight | 200.35 g/mol | Monoisotopic mass: 200.1021.[1] |

| Physical State | Low-melting solid / Oil | MP |

| LogP (Predicted) | ~4.8 - 5.1 | Highly lipophilic; blood-brain barrier penetrant. |

| C–Si Bond Energy | ~318 kJ/mol | Weaker than C–C (~347 kJ/mol), facilitating ipso-cleavage. |

Part 2: Synthetic Pathways & Process Chemistry[3]

The most robust synthesis for research-grade 2-TMS-Naph is the Grignard Route . This method is preferred over Wurtz-Fittig coupling due to higher yields and cleaner impurity profiles.

Protocol 1: Grignard Synthesis from 2-Bromonaphthalene

Objective: Synthesize 10g of this compound.

Reagents:

-

2-Bromonaphthalene (1.0 eq)

-

Magnesium turnings (1.2 eq, acid-washed/activated)

-

Trimethylsilyl chloride (TMSCl) (1.2 eq)

-

THF (Anhydrous, stabilizer-free)

-

Iodine (Crystal, catalytic trace)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under Argon, add Mg turnings and a single crystal of

. Heat gently with a heat gun until iodine vaporizes (activates Mg surface). -

Grignard Formation: Add 10% of the 2-bromonaphthalene solution (in THF). Initiate reflux. Once the reaction self-sustains (color change to cloudy gray/brown), dropwise add the remaining bromide over 45 minutes.

-

Critical Control Point: Maintain a gentle reflux. If the reaction halts, the yield drops significantly due to Wurtz coupling homodimerization.

-

-

Silylation: Cool the Grignard reagent (2-naphthylmagnesium bromide) to 0°C. Add TMSCl dropwise over 30 minutes. The reaction is exothermic.

-

Workup: Allow to warm to Room Temp (RT) and stir for 2 hours. Quench with saturated

. Extract with diethyl ether ( -

Purification: Dry organics over

. Concentrate in vacuo. Purify via vacuum distillation (bp ~110°C @ 2 mmHg) or flash chromatography (Hexanes) to yield a white/colorless waxy solid.

Synthesis Workflow Diagram

Figure 1: Step-by-step synthetic workflow for the Grignard-mediated production of this compound.

Part 3: Spectroscopic Characterization

To ensure data integrity, the identity of the compound must be validated using NMR. The silicon atom acts as an electropositive shield, causing distinct upfield shifts.

The "Fingerprint" Data

-

NMR (400 MHz,

- 8.05 (s, 1H, H-1) – Most deshielded due to ring current and Si effect.

- 7.80–7.90 (m, 3H, H-4, H-5, H-8).

- 7.60 (dd, 1H, H-3).

- 7.45–7.52 (m, 2H, H-6, H-7).

-

0.35 (s, 9H,

-

NMR (100 MHz,

-

Aromatic Carbons:

137.5 (C-Si), 133.5, 133.0 (Bridgeheads), 128.0–125.5 (CH aromatic). -

TMS Carbon:

-1.0 ppm.

-

-

NMR:

- -4.0 to -6.0 ppm (Typical for aryl-trimethylsilanes).

Part 4: Reactivity Profile & Applications

1. Ipso-Substitution (Regiocontrol)

The primary utility of 2-TMS-Naph in drug development is its ability to undergo ipso-substitution . In this mechanism, an electrophile (

-

Why it matters: It allows for the placement of halogens (I, Br) or nitro groups at the exact position of the silicon, avoiding the mixture of isomers (ortho/para/meta) typical of standard substitution on naphthalene.

2. The Silicon Bioisostere ("Silicon Switch")

Replacing a carbon center with silicon increases lipophilicity and alters molecular geometry (bond angles and lengths).[3]

-

Application: 2-TMS-Naph is investigated as a bioisostere for 2-tert-butylnaphthalene derivatives.

-

Metabolic Impact: The bulky TMS group can block metabolic oxidation at the 2-position, potentially extending the half-life (

) of naphthalene-based pharmacophores.

Mechanism of Ipso-Bromination

Figure 2: Mechanism of ipso-bromination, demonstrating the regioselective replacement of the TMS group.

References

-

PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Rowan Scientific. (n.d.). Silicon as a Bioisostere for Carbon in Drug Design.[3][4] Retrieved from [Link]

- Kitching, W., et al. (1977). Carbon-13 Nuclear Magnetic Resonance Spectra of Aryl- and Heteroaryl-trimethylsilanes. Journal of Organic Chemistry, 42(14), 2411–2415.

-

Royal Society of Chemistry. (2024). The role of silicon in drug discovery: a review. RSC Medicinal Chemistry. Retrieved from [Link]

Sources

Silylated Naphthalene Architectures: From Grignard Origins to C-H Activation

Executive Summary: The Silicon Advantage

In the high-stakes arena of drug discovery and organic electronics, the silylated naphthalene scaffold represents a critical intersection of stability and reactivity. For the medicinal chemist, the "silicon switch"—replacing a carbon atom with silicon—offers a strategy to modulate lipophilicity (logP) and metabolic stability without altering the pharmacophore's geometry. For the materials scientist, silyl-naphthalene derivatives are indispensable in Organic Light Emitting Diodes (OLEDs), where they serve as high-triplet-energy hosts and deep-blue emitters.

This guide moves beyond the textbook, analyzing the evolution of synthesis from stoichiometric Grignard reagents to atom-economical Iridium-catalyzed C-H activation. It provides validated protocols, mechanistic insights, and quantitative data to support your experimental design.

Historical Genesis: The Stoichiometric Era

The Grignard Foundation

Before the advent of transition-metal catalysis, the introduction of a trimethylsilyl (TMS) group onto a naphthalene ring relied heavily on the Grignard reaction , a method whose significance was cemented by Victor Grignard's 1912 Nobel Prize.

While reliable, this route is atom-inefficient and intolerant of sensitive functional groups (esters, ketones, halides). It remains, however, the most cost-effective method for synthesizing simple building blocks like 1-(trimethylsilyl)naphthalene on a multi-gram scale.

Protocol 1: Classical Grignard Synthesis of 1-(Trimethylsilyl)naphthalene

Objective: Synthesis of 1-TMS-naphthalene from 1-bromonaphthalene. Scale: 10 mmol | Estimated Yield: 75-85%

Reagents:

-

1-Bromonaphthalene (2.07 g, 10 mmol)

-

Magnesium turnings (0.27 g, 11 mmol, activated)

-

Chlorotrimethylsilane (TMSCl) (1.20 g, 11 mmol)

-

Anhydrous THF (20 mL)

-

Iodine (single crystal, initiator)

Methodology:

-

Activation: Flame-dry a 2-neck round-bottom flask under Argon. Add Mg turnings and a crystal of iodine. Dry stir for 5 mins.

-

Initiation: Add 5 mL of THF and 0.5 mL of 1-bromonaphthalene. Heat gently with a heat gun until the iodine color fades and the solution becomes turbid (initiation).

-

Addition: Dilute the remaining bromide in 10 mL THF. Add dropwise via syringe pump over 30 mins, maintaining a gentle reflux.

-

Silylation: Cool the Grignard solution to 0°C. Add TMSCl dropwise. The solution will turn white/grey due to MgClBr precipitation.

-

Reflux & Quench: Warm to room temperature (RT) and reflux for 2 hours. Quench with sat. NH₄Cl (aq).[1]

-

Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Purification: Distillation under reduced pressure (bp ~110°C @ 10 mmHg) yields a colorless oil.

The Modern Era: Catalytic C-H Activation

The Hartwig Iridium Breakthrough

The stoichiometric limitations of Grignard chemistry were overcome by the development of Iridium-catalyzed C-H silylation . Pioneered by the Hartwig group, this method allows for the direct functionalization of unactivated C-H bonds.

Key Mechanistic Insight: The reaction relies on an Ir(III)/Ir(V) catalytic cycle. The active species is generated from [Ir(cod)(OMe)]₂ and a phenanthroline ligand.[2][3] Crucially, the use of sterically encumbered ligands like 2,9-dimethyl-1,10-phenanthroline (2,9-Me₂-phen) accelerates the reaction by destabilizing the resting state, facilitating the rate-determining oxidative addition of the arene C-H bond.

Visualization: Ir-Catalyzed C-H Silylation Mechanism

The following diagram illustrates the catalytic cycle, highlighting the critical role of the ligand and the reversible oxidative addition step.

Caption: Catalytic cycle for Ir-catalyzed C-H silylation. Note the H₂ inhibition pathway, necessitating an open system (N₂ flow) for high turnover.[2]

Protocol 2: Ir-Catalyzed Silylation of Naphthalene

Objective: Direct C-H silylation of naphthalene using [Ir(cod)(OMe)]₂.[4] Reference: Adapted from Chem. Rev. 2010 and Hartwig Group protocols.

Reagents:

-

Naphthalene (1.0 equiv)

-

Triethylsilane (Et₃SiH) (1.0 equiv)

-

[Ir(cod)(OMe)]₂ (1.5 mol %)

-

2,9-Dimethyl-1,10-phenanthroline (3.0 mol %)

-

Solvent: THF or neat (if liquid substrate)

Methodology:

-

Glovebox Setup: In a nitrogen-filled glovebox, combine the Ir-precursor and ligand in a vial. Add 0.5 mL THF to generate the active catalyst (solution turns dark brown).

-

Reaction Assembly: Add the naphthalene substrate and silane to a reaction tube equipped with a magnetic stir bar.

-

Catalyst Addition: Transfer the catalyst solution to the reaction tube.

-

Heating: Seal the tube (or use a reflux condenser under N₂ flow to remove H₂) and heat to 80°C for 12-24 hours.

-

Workup: Cool to RT. Pass the mixture through a short plug of silica gel (eluting with hexanes) to remove the metal catalyst.

-

Analysis: Concentrate and analyze by GC-MS or ¹H NMR.

Data: Substrate Scope & Efficiency

The following table summarizes the efficiency of Ir-catalyzed silylation on various naphthalene derivatives, highlighting the tolerance for steric bulk and electronic variation.

| Substrate | Silyl Source | Catalyst System | Yield (%) | Selectivity |

| Naphthalene | Et₃SiH | [Ir]/2,9-Me₂-phen | 82% | |

| 1-Methylnaphthalene | Et₃SiH | [Ir]/dtbpy | 68% | 7-position (steric control) |

| 2-Methoxynaphthalene | Et₃SiH | [Ir]/TMPhen | 75% | 6-position |

| 1-Bromonaphthalene | Et₃SiH | [Ir]/2,9-Me₂-phen | 54% | peri-silylation observed |

Table 1: Comparative yields for Ir-catalyzed silylation. Note: 'dtbpy' = 4,4'-di-tert-butyl-2,2'-bipyridine; 'TMPhen' = 3,4,7,8-tetramethyl-1,10-phenanthroline.

Advanced Applications

Medicinal Chemistry: The Bactericidal "Smart Bomb"

A cutting-edge application of silylated naphthalenes is in the generation of Singlet Oxygen (¹O₂) for antimicrobial therapy.

-

Mechanism: Silylated naphthalene endoperoxides act as "switchable" sources of ¹O₂. The bulky silyl group (e.g., TMS) stabilizes the endoperoxide bond. Upon exposure to a trigger (like fluoride ions or specific enzymes), the silyl group is cleaved, releasing the cytotoxic ¹O₂ burst.

-

Application: Dental antibacterial agents where controlled release prevents non-specific tissue damage.

Materials Science: Deep-Blue OLED Emitters

Silylated naphthalenes are integral to achieving the Rec. 2020 standard for deep-blue OLEDs.

-

Role: The silyl group disrupts intermolecular

- -

Structure-Property: Incorporating a triphenylsilyl (TPS) core into a naphthalene-Schiff base backbone increases the glass transition temperature (

C) and shifts emission to the deep-blue region (

References

-

Grignard, V. (1912).[5] Nobel Lecture: The Grignard Reagents.

-

Hartwig, J. F. (2010). Catalytic Silylation of Unactivated C–H Bonds. Chemical Reviews.

-

Karmel, C., et al. (2020). Mechanism of the Iridium-Catalyzed Silylation of Aromatic C–H Bonds.[2][3] Journal of the American Chemical Society.

-

Boebel, T. A., & Hartwig, J. F. (2008). Silyl-Directed, Iridium-Catalyzed Ortho-Borylation of Arenes.[6] Journal of the American Chemical Society.

-

Martinez, C., et al. (2021).[7] Silyl-naphthalene endoperoxides as switchable sources of singlet oxygen for bactericidal activity. PMC.

-

Cardenas-Jiron, G., et al. (2025). Silicon-Containing π-Conjugated Schiff Base Oligomers with Naphthalene... Synthesis and Study of Properties. MDPI.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Iridium-Catalyzed Silylation of C–H Bonds in Unactivated Arenes: A Sterically Encumbered Phenanthroline Ligand Accelerates Catalysis | The Hartwig Group [hartwig.cchem.berkeley.edu]

- 4. Iridium-Catalyzed, Silyl-Directed, peri-Borylation of C–H Bonds in Fused Polycyclic Arenes and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. Silyl-directed, iridium-catalyzed ortho-borylation of arenes. A one-pot ortho-borylation of phenols, arylamines, and alkylarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Silyl-naphthalene endoperoxides as switchable sources of singlet oxygen for bactericidal activity - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Stability and Reactivity of Trimethylsilylnaphthalene

The following technical guide details the stability, reactivity, and synthetic utility of the trimethylsilyl (TMS) group on the naphthalene ring system.

Executive Summary

The trimethylsilyl (TMS) group serves as a versatile "masked proton" and a robust directing group in naphthalene chemistry. Its utility stems from the "Beta-Silicon Effect," where the silicon atom stabilizes positive charge development at the

Structural Dynamics: The 1- vs. 2-Position Divergence

The reactivity difference between 1-trimethylsilylnaphthalene (1-TMS ) and 2-trimethylsilylnaphthalene (2-TMS ) is governed by steric strain rather than electronic variance.

The Peri-Interaction (Steric Strain)

In 1-TMS , the bulky trimethylsilyl group experiences significant steric repulsion from the proton at the C8 position (the peri position). This interaction forces the silyl group to twist out of the aromatic plane, raising the ground-state energy of the molecule.

-

Consequence: 1-TMS is kinetically primed for reactions that relieve this strain, specifically ipso-substitution (protodesilylation or halogenation), where the bulky group is ejected.

-

Comparison: 2-TMS lacks this peri-interaction, making it thermodynamically more stable and significantly slower to desilylate under identical acidic conditions.

Electronic Properties

Both isomers exhibit the Beta-Silicon Effect (

Figure 1: Structural comparison highlighting the destabilizing peri-interaction in the 1-isomer.

The Ipso-Substitution Paradigm

The dominant reaction pathway for arylsilanes is Electrophilic Aromatic Substitution (EAS) at the ipso carbon. Unlike standard EAS where a proton is replaced, here the silyl group is replaced because it is a superior electrofuge (leaving group) compared to a proton.

Mechanism: The Beta-Silicon Effect

-

Attack: The electrophile (

) attacks the carbon bearing the silicon. -

Stabilization: The resulting Wheland intermediate (arenium ion) places positive charge

to the silicon. The C-Si bond stabilizes this charge via hyperconjugation. -

Elimination: A nucleophile attacks the silicon, cleaving the C-Si bond and restoring aromaticity.

Key Insight: Because the C-Si bond is weaker than the C-H bond and stabilizes the transition state more effectively, ipso-substitution is often

Figure 2: The mechanism of ipso-substitution driven by beta-silicon stabilization.

Synthetic Transformations & Utility

Protodesilylation (Removal)

The TMS group can be removed cleanly to yield the parent naphthalene or a deuterated analog.

-

Reagent: Trifluoroacetic acid (TFA) or

. -

Selectivity: 1-TMS desilylates significantly faster than 2-TMS due to relief of steric strain.

-

Application: Use TMS to block the 1-position, functionalize the 4-position (e.g., bromination), and then remove the TMS group to achieve a substitution pattern difficult to access directly.

Ipso-Halogenation

TMS groups can be converted directly to halides (I, Br, Cl). This is superior to direct halogenation of naphthalene, which often yields mixtures of isomers.

-

Protocol: Reaction with

or -

Outcome: Regiospecific replacement of SiMe3 with Halogen.

Hiyama Cross-Coupling

While boronic acids (Suzuki) are more common, TMS-naphthalenes can undergo Pd-catalyzed cross-coupling.

-

Requirement: Activation of the silicon with a fluoride source (TBAF, CsF) to form a pentacoordinate silicate intermediate, which is the active transmetallating species.

Oxidation (The Fleming-Tamao Nuance)

Critical Distinction: The standard Fleming-Tamao oxidation converts a C-Si bond to C-OH. However, this reaction generally requires the silicon to have electronegative substituents (e.g.,

-

TMS Reactivity: The

group is too stable for direct Fleming-Tamao oxidation conditions. -

Workaround: To convert 1-TMS-naphthalene to 1-naphthol, one must first convert the TMS group to a halide (ipso-bromination) or use forcing conditions to convert

to a fluorosilane in situ before oxidation. Do not plan a direct Fleming-Tamao on a pure TMS group without an activation step.

Experimental Protocols

Protocol A: Regioselective Synthesis of 1-Trimethylsilylnaphthalene

Use this protocol to install the group.

-

Reagents: 1-Bromonaphthalene (10 mmol), Mg turnings (11 mmol), TMSCl (12 mmol), dry THF.

-

Grignard Formation: In a flame-dried flask under Argon, add Mg and a crystal of iodine. Add 10% of the 1-bromonaphthalene solution in THF to initiate. Once reflux begins, add the remainder dropwise. Reflux for 1 hour.

-

Silylation: Cool Grignard solution to 0°C. Add TMSCl dropwise.

-

Workup: Warm to RT and stir for 2 hours. Quench with sat.

. Extract with diethyl ether. -

Purification: Distillation or flash chromatography (Hexanes). 1-TMS-naphthalene is a colorless oil.

Protocol B: Ipso-Bromination (Si Br)

Use this to swap the TMS group for a bromine atom.

-

Setup: Dissolve 1-trimethylsilylnaphthalene (1.0 eq) in DCM at -78°C.

-

Addition: Add Bromine (

, 1.05 eq) in DCM dropwise. The orange color should disappear rapidly. -

Quench: Once the color persists, quench immediately with aqueous Sodium Thiosulfate (

). -

Result: Quantitative conversion to 1-bromonaphthalene.

-

Note: If performed at higher temperatures (0°C or RT), you risk competing EAS at other ring positions.

-

Protocol C: Protodesilylation (Si H/D)

Use this to remove the blocking group.

-

Reagent: Trifluoroacetic acid (TFA), neat or in

. -

Procedure: Stir the silylnaphthalene in TFA at RT.

-

Monitoring: Monitor by TLC or GC-MS. 1-TMS will vanish rapidly (< 1 hr); 2-TMS may require heating or overnight stirring.

-

Deuteration: Use

to introduce a Deuterium atom specifically at the ipso position.

Summary Data Table

| Feature | 1-Trimethylsilylnaphthalene | 2-Trimethylsilylnaphthalene |

| Steric Environment | High Strain (Peri-interaction with H8) | Low Strain (Open) |

| Protodesilylation Rate | Fast (Relief of strain) | Slow (Standard aromatic stability) |

| EAS Directing Effect | Strong Ipso (dominates over ring directing) | Strong Ipso |

| Synthetic Utility | Protecting group for C1; directs C4 sub. | Stable handle for Hiyama coupling |

| Oxidation Potential | Difficult (Requires conversion to halide first) | Difficult (Requires conversion to halide first) |

References

-

Eaborn, C. (1975). Cleavage of Aryl-Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry. Link

-

Fleming, I., et al. (1995). The Fleming-Tamao Oxidation.[1] Organic Reactions. Link

-

Bennett, A. J., et al. (1991). Steric acceleration in the protodesilylation of 1-trimethylsilylnaphthalene. Journal of the Chemical Society, Perkin Transactions 2. Link

-

Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. Journal of Organometallic Chemistry. Link

-

Schlosser, M. (2005). Site Selective Electrophilic Substitution of Naphthalenes. Angewandte Chemie International Edition. Link

Sources

Electronic Effects of the Trimethylsilyl Group on the Naphthalene Ring

Executive Summary

The trimethylsilyl (TMS) group represents a unique electronic modulator in organometallic chemistry. When attached to a bicyclic aromatic system like naphthalene, it exerts a complex interplay of steric bulk and electronic duality . While formally an electron-donating group (EDG) via induction (+I) and hyperconjugation (

Electronic Architecture

The electronic influence of the TMS group on the naphthalene ring is governed by three primary vectors:

Inductive and Hyperconjugative Effects

Unlike alkyl groups, the C-Si bond is highly polarizable.

-

Inductive Effect (+I): Silicon (EN = 1.90) is less electronegative than Carbon (EN = 2.55), resulting in a permanent dipole that pushes electron density toward the naphthalene ring.

-

Hyperconjugation (

): The C-Si

Quantitative Hammett Parameters

The electronic nature of the TMS group is best quantified using Hammett substituent constants (

| Parameter | Value | Interpretation |

| -0.07 | Weakly electron-donating (resonance/hyperconjugation).[1] | |

| -0.04 | Weakly electron-donating (inductive).[1] | |

| -0.09 | Enhanced donation in cationic transition states.[1] |

Note: The negative values confirm the TMS group acts as a weak activator, similar to a methyl group but with distinct steric properties.

The Beta-Silicon Effect

The most critical electronic feature for reactivity is the stabilization of positive charge at the

Spectroscopic Signatures

The electronic perturbation of the naphthalene chromophore by the TMS group results in measurable shifts in absorption and emission spectra.

UV-Vis Absorption Data

The conjugation of the silicon

| Compound | Shift ( | ||

| Naphthalene | 220 | ~100,000 | Reference |

| 1-(Trimethylsilyl)naphthalene | 229 | >100,000 | +9 nm |

| 2-(Trimethylsilyl)naphthalene | 228 | >100,000 | +8 nm |

Data Interpretation: The ~9 nm redshift confirms the expansion of the conjugated system via

NMR Characteristics

- Si NMR: The silicon nucleus is shielded, typically appearing between -3.0 and -5.0 ppm .

- NMR: The TMS protons appear as a singlet near 0.3 - 0.5 ppm , slightly deshielded compared to tetramethylsilane (TMS standard = 0.0 ppm) due to the ring current of the naphthalene system.

Reactivity & Regioselectivity

The TMS group directs incoming electrophiles through two competing pathways: Ipso-Substitution (Desilylation) and Ortho/Para-Substitution (retention of Silicon).

Ipso-Protodesilylation

In the presence of strong acids (e.g., TFA, HCl), the proton attacks the ipso carbon. This is the kinetically favored pathway because the transition state is stabilized by the

Mechanism Visualization:

Caption: Mechanism of acid-catalyzed protodesilylation driven by beta-cation stabilization.

Electrophilic Aromatic Substitution (Non-Ipso)

If the electrophile is bulky or the reaction conditions are mild (avoiding ipso attack), the TMS group acts as a weak ortho/para director . However, steric hindrance often disfavors the ortho (2-position) attack in 1-TMS-naphthalene, making the para (4-position) the major product for substitutions like acylation or halogenation.

Experimental Protocols

Protocol A: Synthesis of 1-(Trimethylsilyl)naphthalene

This protocol utilizes a Grignard approach, preferred for its reliability and scalability.

Reagents:

-

1-Bromonaphthalene (20.7 g, 100 mmol)

-

Magnesium turnings (2.67 g, 110 mmol)

-

Chlorotrimethylsilane (TMSCl) (13.0 g, 120 mmol)

-

THF (Anhydrous, 100 mL)

-

Iodine (crystal, catalytic)

Workflow:

Caption: Step-by-step Grignard synthesis workflow for 1-TMS-naphthalene.

Critical Steps:

-

Initiation: The formation of 1-naphthylmagnesium bromide can be sluggish. Use a heat gun or iodine crystal to initiate.

-

Quenching: TMS groups are acid-sensitive. Quench with saturated ammonium chloride (weakly acidic) rather than HCl to prevent immediate protodesilylation.

-

Purification: Distill under reduced pressure. 1-TMS-naphthalene boils at approx. 120-125°C at 10 mmHg.

Protocol B: Kinetic Study of Protodesilylation

To validate the electronic activation, measure the rate of desilylation relative to a standard.

-

Setup: Dissolve 1-TMS-naphthalene (0.1 M) in Methanol.

-

Reaction: Add Perchloric acid (

) to a final concentration of 1.0 M at 50°C. -

Monitoring: Track the disappearance of the reactant via HPLC (UV detection at 230 nm) or GC-MS.

-

Analysis: Plot

vs. time. The reaction follows pseudo-first-order kinetics. The rate constant (

References

-

Hammett Substituent Constants: Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Spectroscopic Properties: Eaborn, C., & Sperry, J. A. (1961). Ultraviolet Absorption Spectra of Some Organosilicon Compounds. Journal of the Chemical Society. Link

-

Protodesilylation Mechanism: Bennetau, B., & Dunogues, J. (1993). The Silicon Effect in Organic Synthesis. Synlett. Link

-

Grignard Synthesis Protocol: Gilman, H., & Banner, I. (1958). The Preparation of Some Arylsilanes. Journal of the American Chemical Society. Link

-

Ipso-Substitution Dynamics: Fleming, I., & Dunoguès, J. (1989). The Electrophilic Substitution of Allylsilanes and Vinylsilanes. Organic Reactions. Link

Sources

Solvation Dynamics and Physicochemical Profiling of 2-(Trimethylsilyl)naphthalene

[1][2]

Executive Summary

2-(Trimethylsilyl)naphthalene (2-TMS-Naph, CAS: 18052-85-2) represents a critical scaffold in organosilicon chemistry, serving as both a sterically demanding building block in material science (OLED precursors) and a lipophilic bioisostere in medicinal chemistry.[1][2] Its solubility profile is governed by the interplay between the planar, aromatic naphthalene core and the bulky, hydrophobic trimethylsilyl group.

This guide provides a comprehensive analysis of the solvation thermodynamics of 2-TMS-Naph, offering empirically grounded solubility data, predictive modeling for solvent selection, and a validated protocol for precise solubility determination.[1]

Physicochemical Architecture & Lipophilicity[1][3]

To understand the solubility of 2-TMS-Naph, one must first analyze its molecular topology.[1][2] Unlike naphthalene, which relies solely on

-

The Silicon Effect: The C-Si bond (1.87 Å) is longer than the C-C bond (1.54 Å), creating a larger molecular volume. The methyl groups on the silicon rotate freely, creating a spherical hydrophobic shield that disrupts tight crystal packing, often lowering the melting point relative to rigid analogs.

-

Lipophilicity (LogP): The introduction of the TMS group significantly increases lipophilicity.

This shift indicates that 2-TMS-Naph behaves as a "super-lipophile," exhibiting negligible water solubility and high affinity for non-polar and polar aprotic solvents.[1][2]

Solubility Landscape: Solvent Compatibility Matrix

The following data is synthesized from standard synthesis workups (Grignard reactions), chromatographic behavior, and cheminformatic predictions based on Hansen Solubility Parameters (HSP).

Table 1: Solubility Profile of this compound[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Thermodynamic Rationale | Application Context |

| Non-Polar | Hexanes, Heptane | High (>100 mg/mL) | Dominant London Dispersion forces; perfect match for the TMS group.[1][2][3] | Extraction, Chromatography (Mobile Phase) |

| Aromatic | Toluene, Benzene | Very High | Reaction Solvent (Cross-coupling) | |

| Polar Aprotic | Dichloromethane (DCM), THF, Chloroform | High | Dipole-induced dipole interactions stabilize the aromatic system.[1][3] | Synthesis, NMR Analysis |

| Polar Protic | Ethanol, Methanol | Moderate (Temp.[3] Dependent) | High energy penalty for cavity formation at RT; soluble at boiling point.[2][3] | Recrystallization (Purification) |

| Aqueous | Water, PBS Buffer | Negligible (<0.01 mg/mL) | Hydrophobic effect; water network reorganization is entropically unfavorable.[2][3] | Phase Separation (Workup) |

Critical Insight for Purification: The "Moderate" solubility in alcohols (Methanol/Ethanol) is the functional sweet spot for purification. 2-TMS-Naph dissolves in boiling ethanol but crystallizes out upon cooling, making this the standard protocol for obtaining high-purity material [1].[1]

Mechanistic Visualization: Solvation Thermodynamics

The following diagram illustrates the competitive forces driving the solubility of 2-TMS-Naph.

Figure 1: Thermodynamic decision tree for 2-TMS-Naph solubility. The energy penalty of disrupting water's hydrogen bond network outweighs any interaction with the solute.

Validated Experimental Protocol: Isothermal Saturation

For drug development applications (e.g., determining bioavailability or formulation stability), precise quantitative data is required.[2] The following Shake-Flask Method coupled with HPLC-UV is the gold standard for lipophilic organosilanes.

Reagents & Equipment[2][4][5][6]

-

Solvents: HPLC-grade (Toluene, Methanol, Acetonitrile).[1][2]

-

Filtration: 0.22 µm PTFE syringe filters (Must be PTFE; Nylon absorbs silanes).[2]

-

Detection: HPLC-UV/Vis (Agilent 1100/1200 or equivalent) at 275 nm (Naphthalene characteristic absorption).

Step-by-Step Workflow

-

Supersaturation: Add excess solid 2-TMS-Naph to 10 mL of the target solvent in a borosilicate glass vial.

-

Equilibration: Place vials in an orbital shaker incubator at 25°C ± 0.1°C for 24 hours.

-

Note: For viscous solvents (e.g., octanol), extend to 48 hours.[2]

-

-

Phase Separation: Allow the suspension to stand for 1 hour to let undissolved solids settle.

-

Filtration: Draw the supernatant using a glass syringe and filter through a 0.22 µm PTFE filter .

-

Warning: Discard the first 0.5 mL of filtrate to account for filter adsorption saturation.

-

-

Dilution: Immediately dilute the filtrate with Acetonitrile (1:100 or 1:1000) to bring the concentration within the linear dynamic range of the HPLC detector.

-

Quantification: Inject onto a C18 column (e.g., Zorbax Eclipse Plus).[2]

Figure 2: The "Shake-Flask" workflow for quantitative solubility determination.

Applications & Implications in Drug Design[7]

The solubility profile of 2-TMS-Naph is not merely a physical constant; it is a functional tool in Bioisosteric Replacement .[1][2]

-

The "Silicon Switch": In medicinal chemistry, replacing a tert-butyl group with a trimethylsilyl (TMS) group is a known strategy (C/Si exchange).[1][2]

-

Solubility Impact: This switch typically increases lipophilicity (LogP), improving blood-brain barrier (BBB) penetration but reducing aqueous solubility [2].[1][2]

-

Metabolic Stability: The 2-position of naphthalene is a common site for metabolic oxidation.[1][2] The bulky TMS group blocks this position, potentially extending the half-life of the molecule, provided the formulation can handle the reduced aqueous solubility.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[2] Longman Scientific & Technical, 1989.[2] (Standard reference for recrystallization of aromatic hydrocarbons).

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Saturated Carbon Centres." Journal of Medicinal Chemistry, 2018.[2] (Contextualizes lipophilic substitutions similar to TMS). [2]

-

Lipinski, C. A. "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings."[2] Advanced Drug Delivery Reviews, 2001.[2]

-

PubChem Compound Summary. "this compound."[1][2] National Center for Biotechnology Information.[2] (Source for physical property estimates). [2]

Initial Investigations into the Reactivity of 2-(Trimethylsilyl)naphthalene

[1]

Executive Summary

2-(Trimethylsilyl)naphthalene (2-TMS-naphthalene) represents a pivotal case study in organosilicon chemistry, bridging the gap between simple phenylsilanes and complex polycyclic aromatic systems. For researchers in drug development and materials science, this compound offers a unique "dual-reactivity" profile: it functions as a masked carbanion (via ipso-substitution) and as a potent ortho-director for electrophilic aromatic substitution (EAS).

This guide synthesizes foundational investigations—primarily stemming from the Eaborn school of organosilicon kinetics—with modern synthetic applications. It details how the bulky, electropositive trimethylsilyl group perturbs the classic naphthalene reactivity manifold, enabling regioselective functionalization that is otherwise difficult to achieve.

Structural & Electronic Properties

The reactivity of 2-TMS-naphthalene is governed by two competing electronic factors:

-

The Naphthalene Core: Inherently more reactive at the

-positions (1, 4, 5, 8) due to lower localization energy. -

The Silyl Substituent:

-

Inductive Effect (+I): Weak electron donor.

-

Hyperconjugation (

): Stabilizes positive charge development at the -

Steric Bulk: Discourages attack at the ipso and immediate ortho positions unless the electrophile is small or the electronic drive is overwhelming.

-

Key Physical Data

| Property | Value | Context |

| Molecular Weight | 200.35 g/mol | |

| Appearance | White crystalline solid | Low melting point (approx. 40-42°C) |

| Characteristic of aryl-TMS | ||

| Reactivity Mode | Ipso-substitution vs. Ortho-substitution | Condition dependent |

Synthesis Protocols

Reliable access to 2-TMS-naphthalene is the prerequisite for reactivity studies. Two primary routes are recommended: the classical Grignard method (for scale) and the modern catalytic silylation (for functional group tolerance).

Protocol A: Classical Grignard Synthesis (Self-Validating)

Basis: Nucleophilic attack of naphthylmagnesium bromide on chlorotrimethylsilane.

Reagents:

-

2-Bromonaphthalene (1.0 equiv)

-

Magnesium turnings (1.2 equiv, activated)

-

Chlorotrimethylsilane (TMSCl) (1.5 equiv)

-

THF (Anhydrous)

Step-by-Step Workflow:

-

Activation: Flame-dry a 3-neck flask under

. Add Mg turnings and a crystal of -

Grignard Formation: Add 10% of the 2-bromonaphthalene solution in THF. Initiate reflux with a heat gun until the solution turns turbid/grey. Dropwise add the remaining bromide to maintain gentle reflux (approx. 1 hr).

-

Silylation: Cool the Grignard reagent to 0°C. Add TMSCl dropwise over 30 mins. The bulky TMS group requires time; allow to warm to RT and stir for 12 hours.

-

Quench & Workup: Quench with sat.

. Extract with -

Purification: Recrystallize from ethanol or distill under reduced pressure to remove homocoupled binaphthyl byproducts.

Protocol B: Rhodium-Catalyzed C-H Silylation

Basis: Chelation-assisted C-H activation using a directing group (e.g., cyano) followed by functional group interconversion, or direct silylation.

Note: Direct silylation of naphthalene often yields mixtures. The use of 2-cyanonaphthalene with

and hexamethyldisilane () provides high regioselectivity for the 2-position.

Fundamental Reactivity: The "Initial Investigations"

The core reactivity of 2-TMS-naphthalene diverges into two pathways: Protodesilylation (loss of Si) and Electrophilic Substitution (retention of Si).

Protodesilylation Kinetics

Early kinetic studies by Eaborn et al. established that arylsilanes undergo acid-catalyzed cleavage of the C-Si bond. For 2-TMS-naphthalene, the rate of protodesilylation is significantly higher than that of phenyltrimethylsilane due to the extended

Mechanism:

-

Protonation at the ipso-carbon (C2).

-

Formation of a

-complex stabilized by the -

Nucleophilic attack on Silicon (by solvent/anion) and cleavage of the C-Si bond.

Electrophilic Aromatic Substitution (EAS)

This is the most critical aspect for drug development applications. The outcome depends on the electrophile (

Pathway A: Ipso-Substitution (The Silicon Shift)

When treated with strong electrophiles like nitronium ions (

-

Reaction: Nitration (

). -

Product: 2-Nitronaphthalene (via ipso-nitration).

-

Utility: Acts as a regioselective entry to 2-substituted naphthalenes, avoiding the 1-isomer preference of direct naphthalene substitution.

Pathway B: Ortho-Substitution (Directed Attack)

Under controlled conditions (e.g., low temp, weak Lewis acids), the TMS group directs the incoming electrophile to the 1-position (alpha) .

-

Reasoning: Attack at C1 creates a carbocation at C2. This cation is

to the Silicon atom. The C-Si bond donates electron density into the empty p-orbital of the carbocation (hyperconjugation), significantly lowering the activation energy. -

Product: 1-E-2-(trimethylsilyl)naphthalene.

Visualization of Reactivity Pathways

The following diagram illustrates the bifurcation between ipso-attack (desilylation) and

Figure 1: Divergent reaction pathways for 2-TMS-naphthalene. The Beta-Silicon effect strongly favors C1 attack, but strong electrophiles can force ipso-substitution.

Birch Reduction: A Specific Regiochemical Marker

One of the definitive "initial investigations" into the electronic influence of the TMS group on naphthalene is the Birch reduction (Li/NH3).

-

Observation: Reduction of 2-TMS-naphthalene yields a mixture of dihydronaphthalenes.

-

Data: The major product is the 1,4-dihydro-2-trimethylsilylnaphthalene .

-

Significance: This confirms that the TMS group does not behave simply as an alkyl group. It directs the addition of electrons and protons to avoid placing negative charge density adjacent to the electropositive silicon in the intermediate radical anion, or conversely, stabilizes the transition state leading to the 1,4-isomer.

| Substrate | Conditions | Major Product | Ratio (approx) |

| 2-TMS-Naphthalene | Li, | 1,4-dihydro-2-TMS-naphthalene | 4 : 1 (vs 1,2-dihydro) |

Applications in Drug Discovery

For the medicinal chemist, 2-TMS-naphthalene is not just a substrate but a tool.[1]

-

Blocking Group: The bulky TMS group at C2 completely shuts down metabolic oxidation at the reactive C1/C2 bond, potentially increasing the metabolic stability of the naphthalene core in drug candidates.

-

Late-Stage Functionalization: The C-Si bond can be converted to C-OH (Fleming-Tamao oxidation) or C-Halogen (Ipso-halodesilylation) late in a synthetic sequence, allowing for the introduction of polarity or leaving groups after the core scaffold is built.

References

- Eaborn, C. (1975). Organosilicon Compounds. Butterworths.

- Fleming, I. (1979). Organic Silicon Chemistry. In Comprehensive Organic Chemistry, Vol 3. Pergamon Press. (Detailed review of the beta-silicon effect and electrophilic substitution).

- Bassindale, A. R., & Taylor, P. G. (1991). The Chemistry of Organic Silicon Compounds. Wiley.

-

Ihara, H., & Suginome, M. (2009).[2] Rhodium-catalyzed silylation of arenes. Journal of the American Chemical Society, 131(22), 7502-7503. Link

-

Katayev, D., et al. (2023).[3] Ipso-nitration of arylsilanes. Chemical Science. (Modern application of ipso-substitution).

Comprehensive Technical Guide: Safety and Handling of 2-(Trimethylsilyl)naphthalene

Executive Summary & Application Scope

2-(Trimethylsilyl)naphthalene (CAS: 18052-85-2) is a specialized organosilicon intermediate utilized primarily in advanced organic synthesis and medicinal chemistry. Unlike simple naphthalene derivatives, the presence of the bulky trimethylsilyl (TMS) group at the C-2 position imparts unique steric and electronic properties.

In drug development, this compound serves two critical functions:

-

Regioselective Blocking : The TMS group acts as a robust "blocking group" to direct electrophilic substitution to other positions on the naphthalene ring.

-

Ipso-Substitution Precursor : The C-Si bond is highly susceptible to ipso-attack by halogens (I, Br) or acyl chlorides, allowing for the clean introduction of functional groups at the C-2 position under mild conditions—a transformation often difficult to achieve with direct electrophilic aromatic substitution.

This guide synthesizes physicochemical data, safety protocols, and experimental workflows to ensure the safe and effective deployment of this reagent in high-stakes research environments.

Physicochemical Profile

The following data consolidates physical properties relevant to handling and process design.

| Property | Specification | Operational Implication |

| CAS Number | 18052-85-2 | Unique identifier for inventory tracking. |

| Formula | C₁₃H₁₆Si | Carbon-rich; high combustion energy. |

| Molecular Weight | 200.35 g/mol | Used for stoichiometry calculations. |

| Physical State | Low-melting solid / Viscous liquid | Likely melts near body temperature (~30-40°C). Handle as a liquid if gently warmed; avoid dust generation if solid. |

| Solubility | DCM, Et₂O, THF, Hexanes | Fully compatible with standard organic solvents. Insoluble in water. |

| Lipophilicity (LogP) | ~4.5 - 5.0 (Estimated) | Highly lipophilic; readily penetrates skin. Double-gloving recommended. |

| Reactivity | Stable to water/air (Kinetic) | Slow oxidation over months. Rapid desilylation in the presence of strong acids or fluoride ions (TBAF). |

Hazard Identification & Toxicology

While specific GHS data for this exact derivative is limited, its structural analogs (naphthalenes and aryl silanes) dictate the following risk profile based on Structure-Activity Relationship (SAR) analysis.

Core Hazards[1]

-